molecular formula C7H5Br2NO2 B6238882 methyl 2,5-dibromopyridine-4-carboxylate CAS No. 1214378-73-0

methyl 2,5-dibromopyridine-4-carboxylate

Cat. No.: B6238882
CAS No.: 1214378-73-0
M. Wt: 294.9
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Description

Methyl 2,5-dibromopyridine-4-carboxylate (CAS 1214378-73-0) is a valuable dibrominated pyridine derivative utilized as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. This compound serves as a key chemical building block for the development of active pharmaceutical ingredients (APIs), with specific applications in the synthesis of investigational compounds such as ASP-5854, Fostemsavir, Temsavir, and Pexidartinib . Its molecular formula is C 7 H 5 Br 2 NO 2 and it has a molecular weight of 294.93 g/mol . The structure features bromine atoms at the 2 and 5 positions of the pyridine ring, making it a useful substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, offering multiple pathways for molecular diversification. This makes it a crucial scaffold for constructing more complex, target-oriented molecules in medicinal chemistry programs. This compound is offered with a typical purity of 95% or higher and should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1214378-73-0

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.9

Purity

95

Origin of Product

United States

Advanced Reactivity and Mechanistic Studies of Methyl 2,5 Dibromopyridine 4 Carboxylate

Regioselective Functionalization Strategies on the Dibromopyridine-4-Carboxylate Scaffold

The selective functionalization of one bromine atom over the other in methyl 2,5-dibromopyridine-4-carboxylate is a critical aspect of its synthetic utility. Various methods have been developed to control this regioselectivity, including metal-halogen exchange, direct lithiation, and nucleophilic aromatic substitution.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool for the regioselective functionalization of dihalogenated pyridines. This process involves the reaction of an organometallic reagent, typically an alkyllithium or a magnesium reagent, with the dibromopyridine to selectively replace one of the bromine atoms with a metal.

The inherent reactivity differences between the C2 and C5 bromine atoms on the pyridine (B92270) ring often dictate the outcome of metal-halogen exchange reactions. The C2 position is generally more electrophilic and susceptible to metalation due to the electron-withdrawing effect of the adjacent nitrogen atom. znaturforsch.comsemanticscholar.org

For instance, treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with n-butyllithium followed by quenching with water results in the formation of 2-bromo-4-methoxypyridine, indicating selective metal-halogen exchange at the C5 position. semanticscholar.org However, in the case of 2,5-dibromopyridine (B19318), regioselective C-2 magnesation is observed. semanticscholar.org The specific regioselectivity is highly dependent on the substituents present on the pyridine ring and the reaction conditions employed. znaturforsch.comsemanticscholar.org

Starting MaterialReagentQuenching AgentMajor ProductReference
2,5-dibromo-4-methoxypyridinen-BuLiH₂O2-bromo-4-methoxypyridine semanticscholar.org
2,5-dibromopyridineiPrMgXElectrophileC-2 functionalized pyridine semanticscholar.org

Table 1: Regioselectivity in Metal-Halogen Exchange Reactions.

Reaction parameters such as solvent, temperature, and stoichiometry play a crucial role in controlling the regioselectivity of metal-halogen exchange reactions. The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent. nih.govnih.gov Temperature is another critical factor, with lower temperatures often favoring kinetic control and higher selectivity. znaturforsch.com

The stoichiometry of the organometallic reagent is also important. Using a specific molar ratio of the reagent can help to favor mono-functionalization over di-functionalization. nih.gov For example, in the reaction of 2,5-dibromo-4-methoxypyridine with n-butyllithium, allowing the reaction to proceed for a longer time before adding an electrophile can lead to a different product compared to a shorter reaction time, highlighting the influence of reaction time on the final outcome. semanticscholar.org

ParameterInfluence on RegioselectivityExampleReference
Solvent Affects reagent aggregation and reactivityDifferent solvents can lead to different regioisomeric products. nih.gov
Temperature Lower temperatures favor kinetic control and higher selectivityReactions are often carried out at low temperatures like -78 °C. znaturforsch.comnih.gov
Stoichiometry Controls the extent of functionalization (mono- vs. di-substitution)Precise control of reagent amounts is crucial for selective reactions. nih.gov
Reaction Time Can influence the final product distributionLonger reaction times may allow for equilibration or further reactions. semanticscholar.org

Table 2: Influence of Reaction Parameters on Regioselectivity.

Direct Lithiation and Subsequent Quenching Reactions

Direct lithiation, often using strong bases like lithium diisopropylamide (LDA), provides an alternative route to functionalize the pyridine ring. znaturforsch.comnih.gov This method involves the direct deprotonation of a C-H bond, followed by quenching with an electrophile. The regioselectivity of direct lithiation is governed by the acidity of the ring protons, which is influenced by the electronic effects of the substituents.

In the case of substituted pyridines, direct lithiation can be highly regioselective. znaturforsch.com For example, the direct lithiation of various dichloropyridines with LDA leads to specific lithiated intermediates that can be trapped with electrophiles to yield functionalized products in good yields. znaturforsch.com The reaction conditions, including the choice of base and solvent, are critical for achieving high selectivity. znaturforsch.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Dibromopyridine-4-Carboxylate System

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups. libretexts.org In this compound, the ester group and the nitrogen atom in the pyridine ring activate the system towards nucleophilic attack.

The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the Meisenheimer complex through resonance, thereby accelerating the reaction. masterorganicchemistry.comlibretexts.org

SNAr reactions on dihalogenated pyridines can exhibit regioselectivity depending on the nature of the nucleophile and the reaction conditions. For example, in the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles, substitution occurs selectively at the C-4 position. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wiley.comuwindsor.ca this compound is an excellent substrate for these reactions, allowing for the introduction of a wide variety of substituents at the C2 and C5 positions.

Commonly used cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions typically employ a palladium catalyst and proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille reactions), and reductive elimination. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide. wikipedia.orgnih.govfishersci.co.uk It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It is a valuable tool for the synthesis of complex olefins.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

The regioselectivity of these cross-coupling reactions on dihalogenated pyridines can often be controlled by carefully choosing the catalyst, ligands, and reaction conditions. acs.orgrsc.org For example, in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine (B189624), the use of different palladium catalysts can switch the regioselectivity from the typical C2-arylation to an atypical C4-arylation. acs.org

Cross-Coupling ReactionCoupling PartnerKey FeaturesReferences
Suzuki-Miyaura Coupling Organoboron compoundsMild conditions, high functional group tolerance wikipedia.orgnih.govfishersci.co.uk
Heck Reaction AlkenesForms substituted alkenes wikipedia.orgorganic-chemistry.org
Sonogashira Coupling Terminal alkynesSynthesizes alkynyl-substituted compounds wikipedia.orgorganic-chemistry.orglibretexts.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for their high efficiency and functional group tolerance in forming new chemical bonds. The reactivity of this compound in these reactions is influenced by the electronic and steric environment of the two bromine atoms.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides. In the case of dihalogenated pyridines, the regioselectivity of the coupling is a critical aspect.

Studies on the Suzuki-Miyaura coupling of substituted 2,4-dibromopyridines have shown that the reaction can be highly regioselective. For instance, the use of C3-symmetric tripalladium clusters as catalysts has been demonstrated to afford excellent C2-regioselectivity in the coupling of 2,4-dibromopyridine with phenylboronic acids or their pinacol (B44631) esters, achieving a C2:C4 product ratio of up to 98:1. This contrasts with the results obtained using conventional palladium catalysts like palladium(II) acetate (B1210297) in the absence of a specific ligand. The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst.

Systematic investigations into the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have revealed that the sequence and selectivity of the coupling can be controlled by the reaction conditions and the nature of the boronic acid. By systematically reducing the amount of the boronic acid, it was observed that the substitution pattern could be influenced, leading to the formation of specific atropisomeric products.

Suzuki-Miyaura Coupling of Dihalogenated Pyridines
CatalystSubstrateCoupling PartnerSelectivity (C2:C4)Reference
C3-Symmetric Tripalladium Clusters2,4-DibromopyridinePhenylboronic Acidup to 98:1
Pd(OAc)₂2,4-DibromopyridinePhenylboronic AcidLower Selectivity

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and mild reaction conditions.

In the context of substituted pyridines, Negishi coupling has been utilized for the synthesis of bipyridines and other heterocyclic structures. The reactivity of halopyridines in Negishi coupling generally follows the order of I > Br > Cl, with 2-halopyridines being more reactive than 3-halopyridines. This inherent difference in reactivity allows for selective coupling at the more reactive position in di- or polyhalogenated pyridines. For instance, C3-symmetric tripalladium clusters have also shown high C2-selectivity in the Negishi coupling of 2,4-dibromopyridine.

Negishi Coupling of Dihalogenated Pyridines
CatalystSubstrateCoupling PartnerSelectivityReference
C3-Symmetric Tripalladium Clusters2,4-DibromopyridineOrganozinc ReagentHigh C2-Selectivity

The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. Both reactions are powerful tools for the formation of new carbon-carbon bonds.

The Sonogashira reaction, in particular, is widely used for the synthesis of substituted alkynes and conjugated enynes. Copper-free Sonogashira couplings have been developed to avoid issues associated with copper co-catalysts, such as homocoupling of acetylenes. The use of air-stable palladium precatalysts has facilitated these reactions at room temperature. Research has shown that C3-symmetric tripalladium clusters can also induce high C2-selectivity in the Sonogashira coupling of 2,4-dibromopyridine.

Microwave-assisted tandem Heck-Sonogashira reactions have been developed for the synthesis of complex heterocyclic systems. This approach allows for the sequential formation of two different carbon-carbon bonds in a single process.

Heck and Sonogashira Coupling of Dihalogenated Pyridines
ReactionCatalystSubstrateSelectivityReference
Sonogashira CouplingC3-Symmetric Tripalladium Clusters2,4-DibromopyridineHigh C2-Selectivity

Multi-Coupling and Sequential Functionalization Strategies

The presence of two bromine atoms at distinct positions on the pyridine ring (C2 and C5) allows for the development of multi-coupling and sequential functionalization strategies. The inherent difference in the electronic environment of the two C-Br bonds is a key factor in achieving regioselectivity. The C2-Br bond is generally more activated towards oxidative addition by palladium(0) catalysts due to its position adjacent to the electron-withdrawing nitrogen atom. This intrinsic reactivity difference can be exploited for selective, stepwise elaboration of the pyridine core.

A prime example of this strategy is the regioselective carboalkoxylation of the closely related 2,5-dibromopyridine. Studies have shown that palladium-catalyzed carbonylation with carbon monoxide and an alcohol occurs specifically at the C2 position, leaving the C5-bromo substituent intact. tandfonline.com This process, typically catalyzed by palladium acetate with a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), yields esters of 5-bromopyridine-2-carboxylic acid. tandfonline.com This monosubstituted product serves as a valuable intermediate, where the remaining C5-Br bond is available for a subsequent, different cross-coupling reaction, enabling the controlled synthesis of highly substituted pyridine derivatives.

Another powerful strategy for sequential functionalization involves regioselective halogen-metal exchange. For 2,5-dibromopyridine, Br/Mg exchange reactions have been shown to be highly dependent on the reagents and conditions used. This allows for the selective formation of either a 2-pyridyl or 5-pyridyl Grignard reagent, which can then be intercepted by various electrophiles. This controlled metalation provides an alternative entry point for sequential diversification, where one bromine atom is converted into a nucleophilic center for the first functionalization, followed by a transition-metal-catalyzed coupling at the remaining C-Br bond.

The choice of catalyst and ligands can further refine the selectivity of sequential couplings. While mononuclear palladium catalysts often favor reaction at the more electrophilic C2 position in dihalopyridines, the use of multinuclear palladium species, such as Pd3-type clusters and nanoparticles, has been shown to switch arylation site-selectivity to the C4 position in substrates like 2,4-dibromopyridine. whiterose.ac.uk This highlights that catalyst speciation is a critical parameter for controlling the outcome of multi-coupling strategies on polyhalogenated heterocycles. whiterose.ac.uk

Reaction TypeReagents & ConditionsPosition FunctionalizedProduct Class
Carboalkoxylation CO, ROH, Pd(OAc)₂, dppfC25-Bromo-pyridine-2-carboxylic acid ester
Suzuki-Miyaura Coupling ArB(OH)₂, Pd(0) catalyst, BaseC2 (typically)2-Aryl-5-bromopyridine derivative
Halogen-Metal Exchange i-PrMgCl·LiCl or sBu₂Mg·2LiORC2 or C5 (condition dependent)Bromo-pyridylmagnesium species

Other Transformations of the Pyridine-4-Carboxylate Moiety

Beyond the functionalization of the C-Br bonds, the ester group at the C4 position offers additional avenues for molecular modification.

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 2,5-dibromoisonicotinic acid. This transformation is typically achieved under standard saponification conditions, such as treatment with an aqueous base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate salt. The resulting product, 2,5-dibromoisonicotinic acid, is a known compound listed in chemical databases. uni.lunih.gov

The subsequent removal of the carboxylic acid group via decarboxylation is a more challenging transformation. Standard decarboxylation reactions often require harsh conditions unless the carboxylic acid is positioned beta to a carbonyl group, which facilitates the reaction through a cyclic transition state. masterorganicchemistry.comkhanacademy.org For 2,5-dibromoisonicotinic acid, which lacks this activating feature, decarboxylation to yield 2,5-dibromopyridine would likely necessitate high temperatures or the use of specialized metal catalysts. The mechanism for such a reaction under basic conditions would involve the formation of a carboxylate anion, which upon losing CO₂, would generate a carbanion on the pyridine ring that would need to be stabilized. organicchemistrytutor.com

The conversion of the carbon-bromine bonds of this compound to carbon-nitrogen bonds can be accomplished through amination reactions, typically catalyzed by copper or palladium complexes. Based on the general reactivity patterns of dihalopyridines, amination is expected to occur preferentially at the more electrophilic C2 position.

Copper-catalyzed amination reactions, often using copper(I) oxide (Cu₂O) with a ligand like N,N'-dimethylethylenediamine (DMEDA) and aqueous ammonia, have proven effective for a range of bromopyridine derivatives. These reactions proceed under relatively mild conditions and demonstrate tolerance to various functional groups. A patent describing the synthesis of 2,5-dibromopyridine from 2-aminopyridine (B139424) involves an initial bromination to form 2-amino-5-bromopyridine (B118841), showcasing the manipulation of amino and bromo groups on the pyridine scaffold. google.com Applying these principles, the selective amination of this compound at the C2 position would be the expected outcome, yielding methyl 2-amino-5-bromopyridine-4-carboxylate.

ReactionCatalyst SystemExpected Major Product
Selective Amination Cu₂O, DMEDA, NH₃·H₂OMethyl 2-amino-5-bromopyridine-4-carboxylate
Buchwald-Hartwig Amination Pd(0) or Pd(II) precatalyst, phosphine (B1218219) ligand, baseMethyl 2-amino-5-bromopyridine-4-carboxylate

Palladium-catalyzed carbonylation reactions provide a direct method for converting aryl halides into carboxylic acid derivatives, such as esters, amides, or ketones. nih.gov This transformation is highly relevant for this compound. Research on the closely related 2,5-dibromopyridine has demonstrated that palladium-catalyzed carboalkoxylation is highly regioselective. tandfonline.com

The reaction, conducted in the presence of carbon monoxide, an alcohol (e.g., methanol), a palladium source like palladium acetate, and a phosphine ligand like dppf, selectively targets the C2-Br bond. tandfonline.com This results in the formation of a new ester group at the C2 position while the C5-Br bond remains untouched. Applying this to this compound would be expected to yield dimethyl 5-bromopyridine-2,4-dicarboxylate. This method is synthetically valuable as it introduces a key functional group with high regiochemical control, providing an intermediate ripe for further diversification at the C5 position. nih.gov

SubstrateReactionCatalyst SystemProductRef.
2,5-Dibromopyridine CarboalkoxylationPd(OAc)₂, dppf, CO, ROHAlkyl 5-bromo-2-pyridinecarboxylate tandfonline.com

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes. Research has focused on identifying key intermediates and transition states in the ubiquitous palladium-catalyzed cross-coupling reactions.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govuwindsor.ca For a substrate like this compound, the first step, oxidative addition of the Pd(0) catalyst into a C-Br bond, is often rate-determining and dictates the regioselectivity.

Recent studies have revealed that the nature of the catalytically active species can be more complex than simple mononuclear complexes. In the cross-coupling of 2,4-dibromopyridine, it was discovered that the catalyst speciation—whether it exists as a mononuclear species or as multinuclear palladium clusters—can completely reverse the site selectivity. whiterose.ac.uk While standard mononuclear catalysts favored the expected C2 arylation, multinuclear species like Pd₃ clusters and nanoparticles switched the selectivity to the C4 position. whiterose.ac.uk This suggests that different reaction intermediates, derived from distinct catalyst species, operate via different transition states, leading to a mechanistic dichotomy that controls the product distribution.

Furthermore, efforts have been made to isolate and characterize putative catalytic intermediates to gain direct insight into the reaction pathway. In a study on palladium-catalyzed carbonylation reactions, a key intermediate, (Xantphos)Pd(Br)benzoyl, was successfully prepared and characterized by X-ray crystallography. nih.gov This palladium-acyl complex was shown to be a competent catalyst, confirming its role in the catalytic cycle. nih.gov Although this specific complex was not derived from the title pyridine, the study provides a powerful example of how the isolation and structural elucidation of intermediates can validate mechanistic proposals and explain observed reactivity in the broader class of carbonylation reactions applicable to halogenated pyridines.

Kinetic Studies and Rate Determining Steps

While specific, detailed kinetic studies quantifying the reaction rates of this compound are not extensively documented in publicly available literature, its reactivity can be thoroughly understood through the well-established mechanisms of the primary reactions it undergoes. The key transformations involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAAr). The kinetics and rate-determining steps of these reactions are influenced by the electronic and steric properties of the substituents on the pyridine ring.

In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net For a substrate like this compound, the initial oxidative addition of the C-Br bond to a Pd(0) complex is often the rate-determining step. nih.gov The relative reactivity of the two bromine atoms at the C2 and C5 positions is a crucial kinetic factor. The pyridine nitrogen and the methyl carboxylate group are both electron-withdrawing, which can influence the electron density at the carbon-bromine bonds and thus the rate of oxidative addition.

The regioselectivity of cross-coupling reactions on similar dibromopyridine systems has been studied, and these studies can offer insights into the probable kinetic behavior of this compound. For instance, in many palladium-catalyzed reactions, the C2 position of a pyridine ring is more reactive towards oxidative addition than the C5 position due to the electronic influence of the ring nitrogen. researchgate.net However, the steric hindrance from the adjacent substituent and the specific ligand used on the palladium catalyst can modulate this reactivity.

The table below summarizes the expected influence of various factors on the kinetics of a typical Suzuki-Miyaura coupling reaction involving this compound.

FactorInfluence on Reaction RateExpected Outcome for this compound
Catalyst Ligand Bulky electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.Use of ligands like P(tBu)3 or SPhos would be expected to increase the overall reaction rate.
Base The base is crucial for the transmetalation step, where it activates the organoboron reagent. Stronger bases can lead to faster transmetalation.A base such as K3PO4 or Cs2CO3 is necessary for the reaction to proceed, and its concentration and strength will affect the rate.
Solvent The polarity and coordinating ability of the solvent can influence the stability of intermediates and the solubility of reagents, thereby affecting the reaction rate.Aprotic polar solvents like dioxane or DMF are commonly used and are expected to facilitate the reaction.
Temperature Higher temperatures generally increase the reaction rate by providing the necessary activation energy for the rate-determining step.The reaction rate will show a positive correlation with temperature, within the limits of reagent and catalyst stability.

In the case of nucleophilic aromatic substitution (SNAAr), the reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The rate-determining step in this process is typically the initial attack of the nucleophile on the aromatic ring to form this intermediate. masterorganicchemistry.com The presence of strong electron-withdrawing groups ortho and para to the leaving group is essential for stabilizing the negative charge of the Meisenheimer complex and thus accelerating the reaction. libretexts.org

For this compound, the ester group at C4 and the ring nitrogen act as electron-withdrawing groups, activating the ring for nucleophilic attack. The bromine atoms serve as the leaving groups. The relative reactivity of the C2 and C5 positions towards nucleophilic attack would depend on the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate.

The following table outlines the expected influence of key factors on the kinetics of nucleophilic aromatic substitution with this compound.

FactorInfluence on Reaction RateExpected Outcome for this compound
Nucleophile Strength A more potent nucleophile will attack the electron-deficient ring more rapidly, leading to a faster reaction.Stronger nucleophiles (e.g., alkoxides, thiolates) will react faster than weaker ones (e.g., amines, water).
Leaving Group Ability The rate is generally less dependent on the carbon-halogen bond strength, as this bond is broken in a fast, subsequent step. However, more electronegative halogens can increase the rate of the initial attack.The difference in leaving group ability between the two bromine atoms is negligible.
Solvent Polar aprotic solvents are preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.Solvents like DMSO or DMF are expected to facilitate a faster reaction compared to protic solvents.
Electron-Withdrawing Groups The presence and position of electron-withdrawing groups are critical for stabilizing the intermediate and are the primary activators for the reaction.The ester group at C4 and the ring nitrogen significantly activate both the C2 and C5 positions for nucleophilic attack.

Applications of Methyl 2,5 Dibromopyridine 4 Carboxylate As a Versatile Synthetic Building Block

Synthesis of Highly Functionalized Pyridine (B92270) Derivatives

Access to Regioselectively Substituted Pyridines

No specific studies were found that utilize methyl 2,5-dibromopyridine-4-carboxylate as a starting material for the synthesis of regioselectively substituted pyridines. Research on pyridine functionalization tends to focus on more common starting materials or different isomers. dntb.gov.uanih.govresearchgate.net While the bromine atoms at the C2 and C5 positions suggest potential for regioselective cross-coupling reactions, no published examples detailing these transformations for this specific ester have been identified.

Precursor for Advanced Materials and Functional Molecules

Integration into Liquid Crystalline Systems

No research could be located that documents the synthesis or integration of this compound into liquid crystalline systems.

Use in the Development of Coordination Compounds and Ligands

There are no published studies on the use of this compound in the development of coordination compounds or as a ligand for metal complexes. The coordination chemistry of pyridine carboxylates is a well-established field, but research has focused on other derivatives. rsc.orgbohrium.commdpi.com

Role in the Generation of Probe Molecules for Chemical Biology Research (General Synthetic Application)

This compound is a strategically functionalized heterocyclic compound that serves as a valuable scaffold in synthetic chemistry, particularly for the generation of chemical probes. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, in a controlled manner. They are instrumental in chemical biology for elucidating biological pathways, validating drug targets, and understanding disease mechanisms. The utility of this compound in this context stems from its multiple, differentially reactive sites, which allow for the systematic and modular synthesis of diverse molecular libraries.

The core structure of the molecule features three key functional handles for chemical modification: a bromine atom at the 2-position, a second bromine atom at the 5-position, and a methyl ester at the 4-position. The electronic environment of the two bromine atoms is distinct due to their positions relative to the nitrogen atom and the electron-withdrawing carboxylate group, which can allow for selective chemical reactions. These bromine atoms are prime sites for metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a vast array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby creating molecular diversity.

Furthermore, the methyl carboxylate group at the 4-position provides an additional point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form amides, or with alcohols to form different esters, further expanding the structural diversity of the resulting compound library. This multi-point diversification strategy allows chemists to generate a large number of unique analogues from a single, common starting material. These libraries of related compounds can then be screened in biological assays to identify "hit" molecules that exhibit a desired biological activity. The structure-activity relationships (SAR) derived from these screens can then guide the rational design of more potent and selective chemical probes.

Table 1: Potential Synthetic Transformations for Probe Generation

Functional Site Reaction Type Reagents/Catalysts (Examples) Introduced Moiety
C2-Br / C5-Br Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base Aryl, Heteroaryl
C2-Br / C5-Br Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Alkynyl
C2-Br / C5-Br Buchwald-Hartwig Amine, Pd catalyst, Ligand Substituted Amino
C4-COOCH₃ Hydrolysis LiOH, NaOH, or acid Carboxylic Acid (COOH)
C4-COOH (post-hydrolysis) Amide Coupling Amine, Coupling agent (e.g., HATU, EDC) Amide

Contributions to Supramolecular Chemistry and Crystal Engineering through Derivatization

The field of crystal engineering focuses on the rational design and synthesis of functional solid-state materials by controlling the assembly of molecules through specific and reliable intermolecular interactions. Derivatives of this compound are of significant interest in this field due to the predictable and directional nature of the non-covalent interactions they can form. The arrangement of functional groups on the pyridine ring allows for the construction of well-defined supramolecular architectures, such as sheets, chains, or three-dimensional networks.

The key intermolecular forces that can be exploited in derivatives of this compound include:

Halogen Bonding: The bromine atoms on the pyridine ring can act as halogen bond donors, forming directional interactions with Lewis basic atoms like nitrogen, oxygen, or even other halogens. This type of interaction is a powerful tool for guiding the assembly of molecules in the solid state. The strength and directionality of halogen bonds are comparable to those of classical hydrogen bonds, making them highly effective for predictable crystal design.

π-π Stacking: The electron-deficient nature of the pyridine ring allows it to participate in π-π stacking interactions with other aromatic systems. These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent rings, play a crucial role in the packing of molecules.

Hydrogen Bonding: While the parent ester has limited hydrogen bonding capability, its hydrolysis to the carboxylic acid introduces a potent hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). This allows for the formation of robust and highly directional hydrogen-bonded synthons, such as the common carboxylic acid dimer, which can be used to build extended networks.

The crystal structure of the parent scaffold, 2,5-dibromopyridine (B19318), provides a clear example of these organizing principles. In its solid state, the molecules are connected through a combination of Br⋯Br interactions and C—H⋯N hydrogen bonds to form planar sheets. researchgate.net These sheets are further organized by π–π stacking interactions between the pyridine rings of adjacent sheets, leading to a well-defined three-dimensional network. researchgate.net These findings underscore the potential of the dibromopyridine framework to direct molecular assembly, a property that can be further tuned by modifications at the carboxylate position to create complex and functional supramolecular materials.

Table 2: Intermolecular Interactions in the Crystal Structure of 2,5-Dibromopyridine

Interaction Type Atoms Involved Distance (Å) Geometric Feature
Halogen Interaction Br···Br 3.8986 (3) Connects molecules into sheets researchgate.net
Halogen Interaction Br···Br 3.9418 (3) Connects molecules into sheets researchgate.net
π-π Stacking Pyridyl Ring Centroid ↔ Pyridyl Ring Centroid 4.12 (1) Stacks sheets into a 3D network researchgate.net
Hydrogen Bonding C—H···N - Contributes to the formation of planar sheets researchgate.net

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Comprehensive Spectroscopic Characterization for Complex Structure Assignment

The unequivocal assignment of all atoms within the "methyl 2,5-dibromopyridine-4-carboxylate" molecule and the understanding of its electronic environment necessitate the use of sophisticated spectroscopic methods beyond simple one-dimensional NMR.

While standard ¹H and ¹³C NMR provide primary evidence for the presence of the key functional groups, multi-dimensional NMR techniques are required for unambiguous assignment of the proton and carbon signals, especially in complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

A COSY experiment would reveal the coupling between the two aromatic protons on the pyridine (B92270) ring, confirming their spatial proximity. The HSQC spectrum correlates each proton to its directly attached carbon atom. For "this compound," this would definitively link the aromatic proton signals to their corresponding carbon atoms in the pyridine ring and the methyl protons to the ester's methyl carbon.

The HMBC experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds. This would allow for the complete assignment of the quaternary, bromine-substituted carbons, and the carboxyl carbon by observing their long-range couplings with the aromatic and methyl protons. For instance, the methyl protons would show a correlation to the carboxyl carbon, and the aromatic protons would show correlations to the surrounding brominated and substituted carbon atoms of the pyridine ring.

Table 1: Predicted Multi-dimensional NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlation(s)HSQC Correlation (¹³C)HMBC Correlation(s) (¹³C)
H-3H-6C-3C-2, C-4, C-5, C(O)
H-6H-3C-6C-2, C-4, C-5
-OCH₃None-OCH₃C(O)

Note: The table presents predicted correlations based on the structure of this compound and general principles of NMR spectroscopy.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. This level of detail is critical for confirming the identity of "this compound" and for studying its behavior in chemical reactions.

In the context of mechanistic pathway elucidation, HRMS can be used to identify reaction intermediates and byproducts. For example, in a synthetic route to a more complex molecule derived from "this compound," HRMS could detect transient species, helping to map out the reaction mechanism.

The fragmentation pattern in the mass spectrum also provides valuable structural information. For "this compound," characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and bromine atoms. The precise masses of these fragments, as determined by HRMS, would confirm the assignments.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zPossible Neutral Loss
[M - OCH₃]⁺263.8689CH₃O·
[M - COOCH₃]⁺235.8583·COOCH₃
[M - Br]⁺214.9659Br·
[M - 2Br]⁺135.05782Br·

Note: Predicted m/z values are based on the elemental composition and isotopic distribution of the fragments.

Single-Crystal X-ray Diffraction Studies of Derived Architectures

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While no crystal structure for "this compound" itself is publicly available, analysis of related brominated pyridine derivatives provides significant insight into the expected structural features.

A single-crystal X-ray diffraction study of a suitable derivative of "this compound" would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyridine ring and the orientation of the methyl carboxylate group relative to the ring. In cases where chiral centers are introduced in derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In derivatives of "this compound," several types of intermolecular interactions would be anticipated. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The bromine atoms can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Furthermore, the aromatic pyridine ring can engage in π-stacking interactions with adjacent rings. The study of these interactions is crucial for understanding the principles of crystal engineering and the design of new materials with desired properties.

Table 3: Common Intermolecular Interactions in Brominated Pyridine Derivatives

Interaction TypeDescription
Hydrogen BondingThe pyridine nitrogen acts as an acceptor for hydrogen bond donors.
Halogen BondingThe bromine atoms act as electrophilic centers, interacting with nucleophilic atoms like nitrogen or oxygen.
π-StackingThe aromatic pyridine rings stack on top of each other, contributing to the stability of the crystal lattice.

Note: This table summarizes common interactions observed in the crystal structures of related compounds.

Computational Chemistry and Theoretical Investigations of Methyl 2,5 Dibromopyridine 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the electronic structure of molecules like methyl 2,5-dibromopyridine-4-carboxylate. DFT calculations, often using hybrid functionals such as B3LYP, can accurately predict the geometric and electronic properties of the molecule. nih.gov These calculations typically involve optimizing the molecule's structure to find its lowest energy conformation and then computing various electronic descriptors.

The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. For instance, in related polyhalogenated pyridines, DFT calculations have been used to determine the planarity of the pyridine (B92270) ring and the orientation of its substituents. researchgate.net The presence of bulky bromine atoms and the methyl carboxylate group can induce slight distortions in the pyridine ring, which can be quantified through these calculations.

Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule, which can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the calculated structure. nih.govresearchgate.net The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped, revealing regions of the molecule that are electron-rich or electron-poor. nih.govnih.gov This information is crucial for understanding the intermolecular interactions the molecule can engage in. researchgate.net

Below is an illustrative table of typical geometric parameters that could be obtained for this compound from DFT calculations.

ParameterCalculated Value
C2-Br Bond Length (Å)1.88
C5-Br Bond Length (Å)1.89
C4-C(O)O Bond Length (Å)1.50
C=O Bond Length (Å)1.21
C-O(Me) Bond Length (Å)1.35
C2-N-C6 Bond Angle (°)117.5
C4-C5-Br Bond Angle (°)121.0

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Prediction of Reactive Sites and Regioselectivity in Chemical Transformations

A key application of computational chemistry is the prediction of how a molecule will react. For this compound, which has multiple potential reaction sites, predicting the regioselectivity of its reactions is of great interest.

Analysis of Molecular Orbital Energetics (e.g., LUMO Analysis)

The energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. nih.govresearchgate.net For nucleophilic aromatic substitution (SNAAr) reactions, the LUMO is of particular importance as it is the orbital that will accept electrons from the incoming nucleophile. chemrxiv.org

In di-substituted pyridines, the positions of the substituents significantly influence the energy and localization of the LUMO. For this compound, the electron-withdrawing nature of the bromine atoms and the methyl carboxylate group will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. beilstein-journals.orgnih.gov

The distribution of the LUMO over the pyridine ring can indicate the most likely sites for nucleophilic attack. In many halogenated pyridines, the LUMO has large lobes on the carbon atoms bearing the halogen substituents, indicating that these are the electrophilic centers. chemrxiv.org The relative sizes of the LUMO lobes on C2 and C5 would be a key factor in determining the regioselectivity of nucleophilic substitution.

A representative table of frontier orbital energies for this compound is presented below.

OrbitalEnergy (eV)
HOMO-7.2
LUMO-1.5
HOMO-LUMO Gap5.7

Note: These values are illustrative and represent typical data obtained from DFT calculations.

Charge Density and Bond Order Analysis

The distribution of electron density within the molecule provides further clues about its reactivity. Natural Bond Orbital (NBO) analysis is a common computational method used to calculate the partial charges on each atom and to analyze donor-acceptor interactions between orbitals. nih.gov

In this compound, the carbon atoms bonded to the electronegative bromine and nitrogen atoms are expected to have a partial positive charge, making them electrophilic. The magnitude of these partial charges can be used to predict the most favorable site for nucleophilic attack. For instance, a larger positive charge on C2 compared to C5 would suggest a preference for substitution at the C2 position. nih.gov

Bond order analysis, on the other hand, gives an indication of the strength of the chemical bonds. A lower bond order for the C-Br bonds compared to other bonds in the ring might suggest that these bonds are more easily broken during a reaction.

Mechanistic Modeling of Complex Reactions

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. mdpi.com

Transition State Calculations

For a given reaction, such as the nucleophilic substitution of one of the bromine atoms, the reaction pathway can be modeled by locating the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as bonds are being broken and formed. researchgate.net

DFT calculations can be used to optimize the geometry of the TS and to calculate its energy. The energy of the TS relative to the reactants is the activation energy of the reaction. By comparing the activation energies for attack at the C2 and C5 positions, the regioselectivity of the reaction can be predicted. The pathway with the lower activation energy will be the kinetically favored one. researchgate.net

Reaction Energy Profiles

A reaction energy profile is a plot of the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

For the nucleophilic substitution on this compound, separate reaction energy profiles would be calculated for the substitution at the C2 and C5 positions. These profiles would provide a detailed picture of the thermodynamics and kinetics of each pathway. For example, the relative energies of the Meisenheimer-type intermediates formed upon nucleophilic attack at each position can be compared to assess their stability. researchgate.net

An illustrative table of calculated activation energies for a hypothetical nucleophilic substitution reaction is shown below.

Reaction PathwayActivation Energy (kcal/mol)
Substitution at C215.2
Substitution at C518.5

Note: These values are illustrative and demonstrate how computational modeling can be used to predict regioselectivity.

Conformational Analysis and Intermolecular Interaction Simulations of this compound

Computational chemistry provides a powerful lens for examining the structural and energetic properties of molecules at the atomic level. For this compound, theoretical investigations, including conformational analysis and the simulation of intermolecular interactions, are crucial for predicting its behavior in various chemical environments. While direct computational studies on this specific molecule are not extensively reported, valuable insights can be drawn from theoretical analyses of structurally related compounds, such as substituted pyridines and their derivatives.

Conformational Analysis

Research on similar pyridine carboxamides and dicarboxamides reveals that the conformation is often a delicate balance between steric hindrance and electronic effects. mdpi.com For instance, studies on pyridine-2,6-dicarboxamides have shown that the carboxamide groups can adopt planar, semi-skew, or skew conformations relative to the pyridine ring, defined by the N-C-C-N dihedral angles. mdpi.com In the case of this compound, the key dihedral angle would be that which describes the rotation of the C-O bond of the ester relative to the C-C bond of the pyridine ring.

It is hypothesized that the molecule will favor a conformation where the carbonyl group of the ester is as coplanar with the pyridine ring as possible to maximize π-system conjugation. However, steric repulsion between the bromine atom at the 5-position and the methoxy (B1213986) group of the carboxylate could lead to a non-planar arrangement. The presence of two bromine atoms on the pyridine ring is also expected to influence the electronic distribution within the ring, which in turn can affect the rotational barrier of the carboxylate group.

To illustrate the conformational possibilities, the following table presents data from computational studies on related pyridine derivatives.

Compound/Fragment Dihedral Angle of Interest Observed/Calculated Value Significance for this compound
Pyridine-2,6-dicarboxamidesN-C(amide)-C(ring)-N(ring)Varies (planar, semi-skew, skew)Suggests potential for non-planar conformations of the carboxylate group.
Methyl NicotinateC(ring)-C(ring)-C(ester)-ONear 0° or 180°Indicates a preference for planarity between the ester and the pyridine ring in the absence of significant steric hindrance.

This table is generated based on findings from analogous compounds to infer the properties of this compound.

Intermolecular Interaction Simulations

The intermolecular interactions of this compound are expected to be diverse and play a significant role in its crystal packing and bulk properties. Based on studies of similar halogenated pyridines, several key interactions can be predicted. nih.gov

Hydrogen Bonding: While lacking strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Non-classical C-H···N hydrogen bonds, where a hydrogen atom from a neighboring molecule interacts with the pyridine nitrogen, are likely to be present. nih.gov

π-π Stacking: The electron-deficient nature of the substituted pyridine ring makes it a candidate for π-π stacking interactions with other aromatic rings. These interactions, driven by electrostatic and dispersion forces, would involve the parallel or offset stacking of pyridine rings. nih.gov

Dipole-Dipole Interactions: The presence of the polar C-Br and C=O bonds will result in a net molecular dipole moment. Dipole-dipole interactions will therefore contribute to the cohesive forces between molecules. harvard.edu

A summary of potential intermolecular interactions is provided in the table below, with data extrapolated from studies on related molecules.

Interaction Type Atoms Involved Typical Distance (Å) Typical Energy (kcal/mol) Relevance to this compound
C-H···N Hydrogen BondC-H and Pyridine N2.2 - 2.81 - 4Likely to be a significant directional interaction in the crystal packing. nih.gov
Br···Br Halogen BondBr and Br3.7 - 4.00.5 - 2Can contribute to the formation of layered or sheet-like structures. nih.gov
π-π StackingPyridine rings3.3 - 3.81 - 5Important for overall crystal density and stability. nih.gov
Dipole-DipoleC=O, C-Br groups-1 - 2Contributes to the overall cohesive energy of the solid state. youtube.com

This table presents generalized data from computational studies on analogous compounds to infer the intermolecular interactions of this compound.

Sustainability and Process Intensification in Academic Synthesis

Green Chemistry Principles Applied to the Synthesis of Methyl 2,5-Dibromopyridine-4-carboxylate

The integration of green chemistry principles into the synthesis of this compound is essential for minimizing environmental impact. unibo.it Key areas of focus include the selection of environmentally benign solvents and the optimization of reaction conditions to improve atom economy and reduce waste. unibo.itrsc.org

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgprimescholars.com Reactions with poor atom economy generate significant waste, as many of the atoms from the starting materials are not incorporated into the final product. primescholars.com For example, a reaction with only 50% atom economy means that half of the mass of the reactants is converted into unwanted byproducts. primescholars.com

In the context of synthesizing brominated pyridines, traditional methods like the Sandmeyer reaction, which is often used to introduce bromine onto an aromatic ring, can have lower atom economy due to the use of stoichiometric reagents like sodium nitrite (B80452) and the generation of nitrogen gas and other byproducts. google.com To improve this, strategies should focus on developing addition reactions or catalytic processes that maximize the incorporation of reactant atoms into the final structure of this compound. researchgate.net Minimizing the use of protecting groups and stoichiometric reagents that contribute to waste streams is a key strategy for enhancing atom economy.

Development of Scalable and Efficient Synthetic Methodologies

The ability to scale up a synthesis from the laboratory bench to industrial production is a crucial consideration. An efficient and scalable synthesis for intermediates like this compound is vital for their application in pharmaceuticals and functional materials. Research into the synthesis of structurally similar compounds, such as 5,5'-dibromo-2,2'-bipyridine (B102527), has demonstrated that processes can be reliably scaled to produce multigram quantities from inexpensive starting materials. nih.gov

A common approach to synthesizing the dibromopyridine core involves the bromination of a pyridine (B92270) precursor. For instance, a patented method for producing 2,5-dibromopyridine (B19318) involves a multi-step process starting from 2-aminopyridine (B139424), which is first acetylated, then brominated, and finally undergoes a diazotization-bromination reaction. google.com While effective, such multi-step syntheses can be lengthy and may require significant optimization for scalability. The development of one-pot or continuous flow processes could offer significant advantages in terms of efficiency, safety, and scalability. Microwave-assisted synthesis has also been shown to be a valuable tool for high-throughput preparation of related pyridine derivatives, often leading to higher yields in shorter reaction times. arkat-usa.org

Parameter Conventional Heating Microwave Irradiation
Reaction Time 4 hours8-10 minutes
Conditions Toluene, 60-70°CSolvent-free or Xylene, 60°C
A comparison of conventional and microwave-assisted synthesis for related heterocyclic compounds, highlighting the potential for process intensification. arkat-usa.org

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green and efficient chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste. In the synthesis of brominated pyridines and their derivatives, catalytic methods, particularly those involving transition metals, play a significant role.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are powerful tools for the functionalization of brominated pyridines. nih.govresearchgate.netnih.gov These reactions allow for the selective formation of carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring. For instance, the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine via Stille couplings has been demonstrated, showcasing the high degree of control achievable with these catalytic systems. nih.gov

Copper-catalyzed reactions have also emerged as a valuable alternative for the synthesis of substituted pyridines. google.com A method has been developed for the selective mono-substitution of 2,6-dibromopyridine (B144722) with various amine nucleophiles using a copper catalyst. This approach allows for the retention of one bromine atom, which can be used for subsequent functionalization, providing a versatile route to complex pyridine derivatives. google.com The development of heterogeneous catalysts is another important area, as they can be easily separated from the reaction mixture and recycled, further improving the sustainability of the process. semanticscholar.org

Catalyst System Reaction Type Application in Pyridine Synthesis
Palladium-based Stille, Suzuki-Miyaura CouplingSelective functionalization of bromopyridines. nih.govresearchgate.net
Copper-based C-N CouplingSelective mono-amination of dibromopyridines. google.com
Heterogeneous Catalysts VariousPotential for recyclability and use in continuous flow systems. semanticscholar.org
Examples of catalytic systems used in the synthesis and functionalization of brominated pyridines.

Future Research Directions and Emerging Applications

Exploration of Novel Reactivities and Selective Transformations

The two bromine atoms at the C2 and C5 positions of the pyridine (B92270) ring are not chemically equivalent. This difference in reactivity presents a significant opportunity for selective functionalization. Future research is expected to focus on elucidating the precise conditions required for site-selective cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.comyoutube.com

For instance, studies on similar dihalogenated heteroarenes have shown that the choice of catalyst, ligands, and reaction conditions can direct the reaction to a specific halogenated site. nih.govresearchgate.net It is anticipated that similar control can be achieved with methyl 2,5-dibromopyridine-4-carboxylate, allowing for the stepwise introduction of different substituents. This would enable the synthesis of a vast library of complex, multi-substituted pyridine derivatives that are currently difficult to access.

Furthermore, the exploration of nucleophilic aromatic substitution (SNAr) reactions on this scaffold is a promising avenue. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group can activate the ring towards nucleophilic attack, potentially allowing for the displacement of one or both bromine atoms with a variety of nucleophiles.

A key area of future investigation will be to systematically map out the reactivity of this compound under various reaction conditions to create a "user guide" for synthetic chemists.

Integration into Bio-inspired and Self-Assembling Systems

The pyridine-4-carboxylate moiety is a well-known component in the design of bio-inspired and self-assembling systems. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring can participate in hydrogen bonding and metal coordination, driving the formation of ordered supramolecular structures. nih.govrsc.org

Future research could explore the use of this compound as a building block for creating complex, self-assembling architectures. By selectively replacing the bromine atoms with other functional groups capable of non-covalent interactions, it may be possible to design molecules that spontaneously form nanotubes, vesicles, or other intricate structures. nih.gov These bio-inspired systems could find applications in areas such as drug delivery, sensing, and catalysis. nih.gov

Development of Advanced Functional Materials Based on the Pyridine-4-Carboxylate Scaffolding

The pyridine-4-carboxylate framework is a key component in a variety of functional materials, including metal-organic frameworks (MOFs), conductive polymers, and materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netrsc.org The ability to precisely functionalize the this compound core opens up new avenues for the design of advanced materials with tailored properties.

For example, polymers incorporating this unit could exhibit unique electronic or optical properties, making them suitable for applications in organic electronics. rsc.org Recent research has highlighted the potential of pyridine-based polymers for the efficient removal of pollutants. nih.govresearchgate.net Furthermore, the introduction of specific functional groups via cross-coupling reactions could lead to the development of novel sensors or catalysts. mdpi.com The thermal stability and processability of these materials would be key areas of investigation for their practical application.

Machine Learning and AI-Driven Synthetic Route Design for Pyridine Derivatives

The synthesis of complex pyridine derivatives can be a challenging and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to accelerate the discovery and optimization of synthetic routes. beilstein-journals.orgyoutube.com

In the context of this compound, AI algorithms could be employed to predict the most efficient synthetic pathways to a desired target molecule. nih.gov By analyzing vast datasets of chemical reactions, these tools can suggest novel reaction conditions, catalysts, and reagents that a human chemist might not consider. beilstein-journals.org This approach has the potential to significantly reduce the time and cost associated with developing new pyridine-based compounds and materials. Furthermore, ML models can be used to predict the properties of virtual compounds, allowing for the in-silico screening of large libraries of potential molecules before they are synthesized in the lab. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2,5-dibromopyridine-4-carboxylate, and how can reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of methyl pyridine-4-carboxylate using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM). Catalysts such as FeBr₃ may enhance regioselectivity. For example, analogous dibromothiophene derivatives are synthesized via sequential bromination at specific positions under controlled temperatures (40–60°C) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (2.2–2.5 equivalents Br₂ per substitution site) and reaction time (6–12 hours) to minimize over-bromination.

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Expect aromatic proton signals at δ 8.5–9.0 ppm (pyridine ring) and ester methyl groups at δ 3.9–4.1 ppm. Bromine substituents deshield adjacent carbons, shifting ¹³C signals to 120–130 ppm .
  • IR Spectroscopy : Look for C=O ester stretching at ~1700 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹.
  • X-ray Crystallography : Resolve regiochemistry; bipyridine analogs show planar geometry with Br substituents at 2,5 positions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Use silica gel column chromatography with hexane/ethyl acetate (4:1 to 2:1 gradient). For persistent impurities, recrystallize from ethanol/water. Analogous pyrimidine esters achieve >95% purity via sequential solvent extraction and vacuum distillation .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl ester group influence regioselectivity in cross-coupling reactions?

  • Methodology : The ester group at position 4 exerts both electron-withdrawing (-I) and steric effects. In Suzuki-Miyaura couplings, Br at position 2 reacts preferentially due to lower steric hindrance. Computational studies (DFT) on similar pyridine derivatives show that Pd catalyst coordination is favored at less hindered sites .
  • Experimental Design : Compare coupling yields using Pd(PPh₃)₄ vs. XPhos ligands. Monitor regioselectivity via LC-MS and NOESY NMR.

Q. What strategies mitigate competing nucleophilic substitution pathways during functionalization?

  • Methodology :

  • Temperature Control : Conduct reactions at 0–25°C to suppress SN2 pathways.
  • Protecting Groups : Temporarily protect the ester as a tert-butyl derivative to reduce electron-withdrawing effects.
  • Solvent Choice : Use DMF or THF to stabilize transition states in Pd-catalyzed reactions. For example, bipyridine ligand syntheses achieve >80% yield in anhydrous DMF .

Q. How can computational modeling predict reactivity in heterocyclic transformations?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and Fukui indices. For this compound, the LUMO is localized at Br sites, indicating susceptibility to nucleophilic attack. Compare with experimental kinetic data to validate models .

Key Challenges and Contradictions

  • Regioselectivity in Cross-Coupling : While Br at position 2 is generally more reactive, competing pathways may arise in polar solvents (e.g., DMSO), leading to mixed products. Contradictory reports exist on the efficacy of bulky ligands for suppressing side reactions .
  • Purification : High bromine content increases molecular weight, complicating column chromatography. Some studies recommend alternative methods like centrifugal partition chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.